2-(Fmoc-amino)-4-cyclopropylbutanoic acid
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Overview
Description
2-(Fmoc-amino)-4-cyclopropylbutanoic acid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. The Fmoc group is widely used in peptide synthesis due to its stability under acidic conditions and ease of removal under basic conditions. This compound is particularly interesting due to its cyclopropyl group, which can impart unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Fmoc-amino)-4-cyclopropylbutanoic acid typically involves the protection of the amino group with the Fmoc group. One common method involves reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of Fmoc-protected amino acids often employs solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides and amino acid derivatives. The process involves anchoring the amino acid to a solid resin, followed by sequential addition of Fmoc-protected amino acids .
Chemical Reactions Analysis
Types of Reactions
2-(Fmoc-amino)-4-cyclopropylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Substitution: Nucleophilic substitution reactions can occur with reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄, CrO₃ in pyridine.
Reduction: H₂/Ni, H₂/Rh, Zn/HCl.
Substitution: LiAlH₄, NaBH₄, RLi, RMgX.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
2-(Fmoc-amino)-4-cyclopropylbutanoic acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and as a building block for more complex molecules.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of 2-(Fmoc-amino)-4-cyclopropylbutanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group is introduced to protect the amino group during the synthesis process and is later removed under basic conditions, typically using piperidine in DMF . The cyclopropyl group can influence the compound’s reactivity and stability, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Fmoc-2-amino-benzoic acid: Another Fmoc-protected amino acid with similar protecting group properties.
Fmoc-azido amino acids: Used in click chemistry and peptide synthesis.
Fmoc-protected dipeptides: Employed in the synthesis of longer peptide chains.
Uniqueness
2-(Fmoc-amino)-4-cyclopropylbutanoic acid is unique due to the presence of the cyclopropyl group, which can impart distinct chemical properties and reactivity compared to other Fmoc-protected amino acids. This makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics .
Properties
Molecular Formula |
C22H23NO4 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
4-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C22H23NO4/c24-21(25)20(12-11-14-9-10-14)23-22(26)27-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-20H,9-13H2,(H,23,26)(H,24,25) |
InChI Key |
RFARSMCKSWZMRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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